molecular formula C20H19ClN2O4S2 B2898567 N-[(3-chlorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide CAS No. 1115933-60-2

N-[(3-chlorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide

Cat. No.: B2898567
CAS No.: 1115933-60-2
M. Wt: 450.95
InChI Key: LIMFNQSJIBNDME-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-carboxamide core substituted at position 3 with an N-methyl-4-methoxybenzenesulfonamido group and an N-[(3-chlorophenyl)methyl] moiety. Such structural motifs are common in pharmaceuticals, particularly antimicrobial and anticancer agents, due to sulfonamide’s role in enzyme inhibition (e.g., carbonic anhydrase, dihydrofolate reductase) and thiophene’s aromatic heterocyclic reactivity .

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S2/c1-23(29(25,26)17-8-6-16(27-2)7-9-17)18-10-11-28-19(18)20(24)22-13-14-4-3-5-15(21)12-14/h3-12H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMFNQSJIBNDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiophene Ring: Starting with a thiophene precursor, various substituents are introduced through electrophilic aromatic substitution reactions.

    Introduction of the Sulfonyl Group: The sulfonyl group is often introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Benzyl Group: The benzyl group can be attached through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under specific conditions, such as using a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(3-chlorobenzyl)-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

N-(2-Nitrophenyl)thiophene-2-carboxamide ()

Structural Features :

  • Core : Thiophene-2-carboxamide.
  • Substituents : 2-Nitrophenyl group (electron-withdrawing nitro at ortho position).
  • Dihedral Angles : 13.53° and 8.50° (benzene-thiophene rings), comparable to the furan analog 2NPFC (9.71°) .

Synthesis : Reflux of 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile.

Biological Activity: Exhibits genotoxicity in bacterial and mammalian cells, attributed to the nitro group’s metabolic activation to reactive intermediates. Antimicrobial activity is reported but less pronounced than sulfonamide derivatives .

Key Differences :

  • The nitro group in this compound increases electrophilicity and genotoxic risk compared to the target compound’s chloro and methoxy substituents.

N-(4-Chlorophenyl)-3-[(4-Chlorophenyl)methanesulfonyl]thiophene-2-carboxamide ()

Structural Features :

  • Core : Thiophene-2-carboxamide.
  • Substituents : Dual 4-chlorophenyl groups (one as a methanesulfonyl substituent).
  • Molecular Formula: C₁₈H₁₃Cl₂NO₃S₂; Molar Mass: 426.34 g/mol .

Electronic Effects :

  • Chlorine’s electron-withdrawing nature enhances lipophilicity and may improve membrane permeability.
  • Sulfonyl group increases polarity compared to the target compound’s methoxybenzenesulfonamido.

Key Differences :

  • Para-chlorophenyl vs.
  • Dual chlorophenyl groups may amplify off-target interactions compared to the target’s mixed substituents.

3-(3-Chlorophenyl)-N-phenyloxirane-2-carboxamide ()

Structural Features :

  • Core : Oxirane (epoxide) ring fused to a carboxamide.
  • Substituents : 3-Chlorophenyl and phenyl groups.

Reactivity : The epoxide ring is highly reactive, enabling nucleophilic attack for further functionalization (e.g., Darzens condensation) .

Key Differences :

  • Epoxide vs. thiophene: The former is a strained electrophilic intermediate, whereas thiophene offers aromatic stability and conjugation.
  • Limited biological data compared to sulfonamide-thiophene derivatives.

Data Table: Comparative Analysis of Key Compounds

Property Target Compound N-(2-Nitrophenyl)thiophene-2-carboxamide N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide
Core Structure Thiophene-2-carboxamide Thiophene-2-carboxamide Thiophene-2-carboxamide
Key Substituents 3-(N-methyl-4-methoxybenzenesulfonamido), N-(3-ClPh)Me 2-Nitrophenyl 4-Chlorophenyl, 4-chlorophenylmethanesulfonyl
Molecular Formula C₂₀H₁₈ClN₂O₃S₂ (estimated) C₁₁H₈N₂O₃S C₁₈H₁₃Cl₂NO₃S₂
Molar Mass (g/mol) ~457.0 (estimated) 272.26 426.34
Synthetic Method Likely amide coupling/Schotten-Baumann Acetonitrile reflux Not specified
Biological Activity Hypothesized enzyme inhibition (sulfonamide) Genotoxic, antimicrobial Unknown (structural analog suggests antimicrobial potential)
Electronic Profile Mixed (electron-donating methoxy, withdrawing Cl) Strongly electron-withdrawing (nitro) Electron-withdrawing (Cl, sulfonyl)

Biological Activity

N-[(3-chlorophenyl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide is a complex organic compound with notable biological activity, particularly in the realm of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on existing research.

Chemical Structure and Properties

The compound is characterized by a thiophene ring, a sulfonamide group, and various aromatic substituents. Its molecular formula is C17H19ClN2O4SC_{17}H_{19}ClN_{2}O_{4}S and it has a molecular weight of approximately 384.8 g/mol. The structure allows for interactions with various biological targets, enhancing its potential therapeutic applications.

Research indicates that compounds with similar structures exhibit significant biological activities due to their ability to interact with enzymes and receptors involved in disease pathways. The mechanisms of action for N-[(3-chlorophenyl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide primarily involve:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit dihydropteroate synthase, an enzyme critical in bacterial folic acid synthesis, thereby exhibiting antibacterial properties.
  • Anti-inflammatory Effects : Similar compounds have shown the ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Antibacterial Properties

The compound has been studied for its antibacterial activity against various strains of bacteria. Its mechanism involves disrupting bacterial folate synthesis, akin to traditional sulfonamides. In vitro studies have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. It could potentially inhibit pro-inflammatory cytokines and chemokines, contributing to reduced inflammation in models of inflammatory diseases.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on similar sulfonamide derivatives indicated that they possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results suggested that the presence of the thiophene moiety enhances this activity due to increased lipophilicity, allowing better membrane penetration.
  • Animal Models : In animal models of inflammation, compounds structurally related to N-[(3-chlorophenyl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide demonstrated a reduction in edema and inflammatory markers when administered at therapeutic doses.

Comparative Analysis

PropertyN-[(3-chlorophenyl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamideSimilar Compounds
Molecular FormulaC17H19ClN2O4SC_{17}H_{19}ClN_{2}O_{4}SVaries
Molecular Weight384.8 g/molVaries
Antibacterial ActivityEffective against multiple bacterial strainsCommon among sulfonamides
Anti-inflammatory ActivityPotentially reduces inflammatory markers in vivoObserved in related sulfonamide derivatives

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